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Compound of Interest

Compound Name: 3-Ethylpentan-2-one

Cat. No.: B1293596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
ethylpentan-2-one, a ketone with applications in various chemical syntheses. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-ethylpentan-2-one.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

2.45 t 1H 7.5 -CH(CH₂CH₃)₂

2.15 s 3H - -C(O)CH₃

1.58 qd 4H 7.5, 7.4 -CH(CH₂CH₃)₂

0.88 t 6H 7.4 -CH(CH₂CH₃)₂

Note: This data is predicted and may vary from experimental values.
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Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

212.5 C=O

55.0 -CH(CH₂CH₃)₂

28.0 -C(O)CH₃

25.0 -CH(CH₂CH₃)₂

11.5 -CH(CH₂CH₃)₂

Note: This data is predicted and may vary from experimental values.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2965 Strong C-H stretch (alkane)

~2875 Strong C-H stretch (alkane)

~1715 Strong C=O stretch (ketone)

~1460 Medium C-H bend (alkane)

~1375 Medium C-H bend (alkane)

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment

114 15 [M]⁺ (Molecular Ion)

85 100 [M - C₂H₅]⁺

57 85 [M - C₄H₉]⁺ or [C₃H₅O]⁺

43 60 [CH₃CO]⁺

29 40 [C₂H₅]⁺
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Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
A sample of 3-ethylpentan-2-one (approximately 10-20 mg) is dissolved in deuterated

chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0

ppm). The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. A

standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to achieve a

good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer at a

frequency of 125 MHz. A proton-decoupled pulse sequence is employed with a spectral

width of 240 ppm. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g.,

1024) and a longer relaxation delay (2 seconds) are used to obtain a quantitative spectrum.

Data processing for both ¹H and ¹³C NMR involves Fourier transformation of the free induction

decay (FID), phasing, baseline correction, and calibration of the chemical shift scale to the TMS

signal.

Infrared (IR) Spectroscopy
The IR spectrum of neat 3-ethylpentan-2-one is recorded using a Fourier-transform infrared

(FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small

drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in

the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background

spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral analysis is performed using a mass spectrometer with electron ionization (EI). A

dilute solution of 3-ethylpentan-2-one in a volatile organic solvent (e.g., methanol or

dichloromethane) is introduced into the ion source, typically via direct injection or through a gas
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chromatograph (GC). The molecules are ionized by a 70 eV electron beam. The resulting

positively charged fragments are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative

abundance of each fragment.
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Caption: Workflow for the spectroscopic analysis of 3-ethylpentan-2-one.
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Logical Relationship of Spectroscopic Data

Relationship of Spectroscopic Data to Molecular Structure
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Caption: Logical relationship between spectroscopic data and molecular structure.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethylpentan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293596#spectroscopic-data-for-3-ethylpentan-2-
one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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